molecular formula C21H19Cl3N2O3 B560167 K-Ras G12C-IN-3 CAS No. 1629268-19-4

K-Ras G12C-IN-3

Cat. No.: B560167
CAS No.: 1629268-19-4
M. Wt: 453.7 g/mol
InChI Key: RPBHAPLCWWQJAK-UHFFFAOYSA-N
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Description

K-Ras G12C-IN-3 is a compound specifically designed to inhibit the activity of the K-Ras G12C mutant protein. This mutation is a common driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of K-Ras G12C inhibitors represents a significant advancement in targeted cancer therapy, as K-Ras mutations have long been considered "undruggable" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of K-Ras G12C-IN-3 involves a series of synthetic steps, typically starting with the formation of a core heterocyclic structure. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-throughput screening and automated synthesis may be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

K-Ras G12C-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is the covalently modified K-Ras G12C protein, which is rendered inactive and unable to promote cancer cell growth .

Mechanism of Action

K-Ras G12C-IN-3 exerts its effects by covalently binding to the cysteine residue at position 12 of the K-Ras protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

K-Ras G12C-IN-3 is unique in its specific binding affinity and covalent modification of the K-Ras G12C mutant. Its design allows for high selectivity and potency, making it a valuable tool in targeted cancer therapy .

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy

Properties

IUPAC Name

1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBHAPLCWWQJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118534
Record name 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629268-19-4
Record name 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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